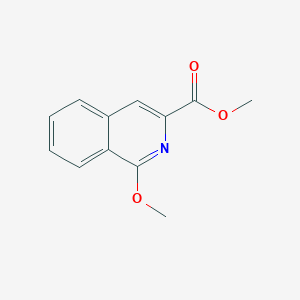

Methyl 1-methoxyisoquinoline-3-carboxylate

Descripción general

Descripción

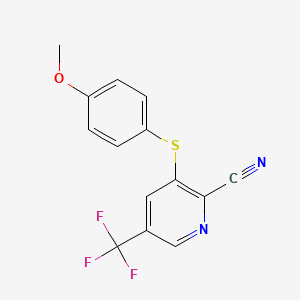

“Methyl 1-methoxyisoquinoline-3-carboxylate” is an organic compound belonging to the family of isoquinolinones. It has a molecular weight of 217.22 .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 1-methoxyisoquinoline-3-carboxylate” and its InChI code is1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 .

Aplicaciones Científicas De Investigación

Application 1: Neuropathic Pain Treatment

- Summary of the Application : The compound 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline (1MeTIQ) was investigated for its potential in treating diabetic neuropathic pain (DPN). DPN is a prevalent and debilitating complication of poorly managed diabetes, contributing towards poor quality of life, amputation risk, and increased mortality .

- Methods of Application : Diabetic neuropathy in male BALB/c mice was induced by intraperitoneal injection of a single dose of streptozotocin (STZ) (200 mg/kg). Upon development of DPN after 4 weeks, mice were investigated for mechanical allodynia (von Frey filament pressure test) and thermal hyperalgesia (tail immersion test). Ondansetron (1.0 mg/kg i.p.), naloxone (3.0 mg/kg i.p.) and yohimbine (2.0 mg/kg i.p.) were used to elucidate the possible mechanism involved .

- Results or Outcomes : Acute administration of 1MeTIQ (15–45 mg/kg i.p.) reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia, these outcomes being comparable to standard gabapentin. Furthermore, HPLC analysis revealed that STZ-diabetic mice expressed lower concentrations of serotonin in all three brain regions examined, while dopamine was diminished in the striatum and 1MeTIQ reversed all these neurotransmitter modifications .

Application 2: Synthesis of Acrylic Plastic Precursors

- Summary of the Application : Methyl propionate (MP) and methyl methacrylate (MMA) are considered as industrially important precursors for large-scale acrylic plastic production. The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene and hydrogen .

- Methods of Application : An organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol were reversibly reacted with molecular CO2 to form a switchable ionic liquid, [DBUH][MeCO3]. This ionic liquid further reacted with an equivalent amount of propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .

- Results or Outcomes : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively. The recovered MMA with methanol was polymerised to poly-MMA using a benzoyl peroxide induced free radical polymerisation process .

Application 3: C–H Methylation in Synthesis

- Summary of the Application : Directed C–H methylation of both sp2 and sp3 centres has witnessed profound developments covering a panoply of bespoke directing groups and methyl sources, high power catalytic systems, and, more recently, the application of commonplace functional groups .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the directed C–H methylation of both sp2 and sp3 centres .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 4: Synthesis of Acrylic Plastic Precursors

- Summary of the Application : Methyl propionate (MP) and methyl methacrylate (MMA) are considered as industrially important precursors for large-scale acrylic plastic production. The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene and hydrogen .

- Methods of Application : An organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol were reversibly reacted with molecular CO2 to form a switchable ionic liquid, [DBUH][MeCO3]. This ionic liquid further reacted with an equivalent amount of propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .

- Results or Outcomes : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively. The recovered MMA with methanol was polymerised to poly-MMA using a benzoyl peroxide induced free radical polymerisation process .

Application 5: C–H Methylation in Synthesis

- Summary of the Application : Directed C–H methylation of both sp2 and sp3 centres has witnessed profound developments covering a panoply of bespoke directing groups and methyl sources, high power catalytic systems, and, more recently, the application of commonplace functional groups .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the directed C–H methylation of both sp2 and sp3 centres .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Propiedades

IUPAC Name |

methyl 1-methoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNQFARWJSEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methoxyisoquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)

![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride](/img/structure/B1430507.png)